N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a methoxy-substituted benzene ring.
Sulfonylation: Addition of a methylsulfonyl group to the piperidine ring.
Amidation: Formation of the carboxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE could have various applications in scientific research:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on biological systems, potentially as a drug candidate.
Medicine: Exploring its pharmacological properties for therapeutic use.
Mechanism of Action
The mechanism of action would depend on its specific biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~3~-(3-METHOXY-5-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: can be compared with other piperidinecarboxamides or nitroaromatic compounds.
This compound: is unique due to its specific substitution pattern and functional groups.
Uniqueness
Its uniqueness lies in the combination of the methoxy, nitro, and methylsulfonyl groups, which could confer specific reactivity and biological activity not seen in other similar compounds.
Properties
IUPAC Name |
N-(3-methoxy-5-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-13-7-11(6-12(8-13)17(19)20)15-14(18)10-4-3-5-16(9-10)24(2,21)22/h6-8,10H,3-5,9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKRPJGDYVFTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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